Boc-Phe-Leu-Phe-Leu-Phe

Description

Propriétés

IUPAC Name |

(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZQSPFQJCBJQ-DWCHZDDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

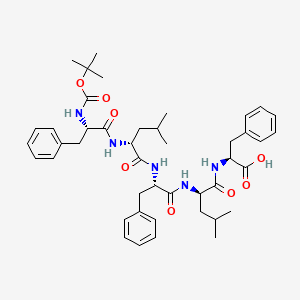

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216738 |

Source

|

| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66556-73-8 |

Source

|

| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-Phe-Leu-Phe-Leu-Phe, commonly abbreviated as Boc-FLFLF or BOC2, is a synthetic, N-terminally protected pentapeptide. It is widely recognized and utilized in immunological and pharmacological research as a selective and competitive antagonist of the human Formyl Peptide Receptor 1 (FPR1). By blocking the binding of cognate agonists, such as the bacterial-derived peptide N-formylmethionyl-leucyl-phenylalanine (fMLP), Boc-FLFLF effectively inhibits downstream signaling cascades that mediate proinflammatory responses in phagocytic leukocytes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative biological activity, and detailed experimental protocols relevant to the study of Boc-FLFLF.

Chemical and Physical Properties

Boc-FLFLF is a well-characterized peptide with the following properties:

-

Sequence: Boc-Phe-Leu-Phe-Leu-Phe

-

Molecular Formula: C44H59N5O8

-

Molecular Weight: 785.97 g/mol

-

CAS Number: 73572-58-4

-

Appearance: White solid powder

-

Solubility: Insoluble in water, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[1]

Mechanism of Action: Formyl Peptide Receptor 1 (FPR1) Antagonism

Boc-FLFLF exerts its biological effects primarily through competitive antagonism of FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[2]

3.1 The FPR1 Signaling Pathway

FPR1 is a key component of the innate immune system, recognizing N-formylated peptides that are characteristic of bacterial proteins or released from damaged host cell mitochondria.[3] Agonist binding to FPR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This activation triggers a cascade of intracellular signaling events, including:

-

Phospholipase C (PLC) Activation: The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG and elevated Ca2+ levels synergistically activate PKC, which phosphorylates a variety of downstream targets.

-

MAPK Pathway Activation: FPR1 signaling also leads to the activation of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) pathway.

These signaling events culminate in a range of cellular responses crucial for host defense and inflammation, such as chemotaxis (directed cell migration), phagocytosis, degranulation, and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[4]

3.2 Inhibition by Boc-FLFLF

Boc-FLFLF, as a competitive antagonist, binds to the orthosteric site of FPR1, thereby preventing the binding of fMLP and other agonists.[2] This blockade inhibits the initiation of the entire downstream signaling cascade, effectively suppressing the pro-inflammatory cellular responses mediated by FPR1 activation.

Quantitative Biological Activity

The antagonist potency of Boc-FLFLF has been quantified in various functional assays. The following table summarizes key activity parameters reported in the literature.

| Parameter | Assay Description | Cell Type | Agonist | Value | Reference |

| KD | Intracellular Calcium Mobilization | Not Specified | Not Specified | 230 nM | [5] |

| IC50 | fMLP-induced Calcium Mobilization | HL-60 cells | fMLP | 2000 nM | [5] |

| pIC50 | Enzyme Release | Not Specified | Not Specified | 6.59 | [6] |

| EC50 | Inhibition of fMLP-induced Superoxide (B77818) Production | Neutrophils | fMLP | 0.25 µM | [5] |

Note: The potency of an antagonist (e.g., IC50 value) can vary depending on the specific experimental conditions, including the concentration of the agonist used.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the antagonist activity of Boc-FLFLF.

5.1 Calcium Mobilization Assay

This assay measures the ability of Boc-FLFLF to inhibit agonist-induced increases in intracellular calcium concentration.

-

Cell Line: Human promyelocytic leukemia cells (HL-60) differentiated into a neutrophil-like phenotype, or freshly isolated human neutrophils.

-

Reagents:

-

RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Dimethyl sulfoxide (DMSO) for cell differentiation (if using HL-60 cells)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

fMLP (agonist)

-

Boc-FLFLF (antagonist)

-

-

Protocol:

-

Cell Preparation: Culture and differentiate HL-60 cells as required. On the day of the assay, harvest the cells, wash with HBSS, and resuspend in HBSS at a concentration of 1 x 106 cells/mL.

-

Dye Loading: Add Fura-2 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127 to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells to remove excess dye and resuspend the cell pellet in fresh HBSS.

-

Antagonist Pre-incubation: Aliquot the Fura-2 loaded cells into a 96-well plate. Add various concentrations of Boc-FLFLF (or vehicle control) to the wells and incubate for 5-10 minutes at room temperature.

-

Signal Measurement: Place the plate in a fluorescence plate reader capable of ratiometric measurement for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Agonist Stimulation: Program the plate reader to inject a solution of fMLP (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Data Acquisition: Record the fluorescence ratio (340/380 nm) over time, before and after the addition of fMLP. The inhibition of the fMLP-induced calcium peak in the presence of Boc-FLFLF is used to determine its IC50 value.

-

5.2 Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of Boc-FLFLF to block the directed migration of neutrophils towards a chemoattractant.

-

Apparatus: Boyden chamber or Transwell® inserts (5.0 µm pore size).

-

Cells: Freshly isolated human neutrophils.

-

Reagents:

-

HBSS with 0.1% BSA

-

fMLP (chemoattractant)

-

Boc-FLFLF (antagonist)

-

Cell viability/quantification reagent (e.g., CellTiter-Glo®)

-

-

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation). Resuspend the purified neutrophils in HBSS/BSA at 2 x 106 cells/mL.

-

Antagonist Incubation: Incubate the neutrophil suspension with various concentrations of Boc-FLFLF (or vehicle control) for 15-30 minutes at 37°C.

-

Chamber Setup: Add fMLP (at a concentration optimal for chemotaxis, e.g., 10 nM) to the lower wells of the Boyden chamber.

-

Cell Seeding: Place the Transwell® inserts into the wells and add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

-

Migration: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.

-

Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay, or by direct cell counting.[5][7]

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of Boc-FLFLF and determine the IC50.

-

5.3 Superoxide Production (NADPH Oxidase Activity) Assay

This assay measures the inhibition of fMLP-induced ROS production by Boc-FLFLF.

-

Cells: Freshly isolated human neutrophils.

-

Reagents:

-

HBSS with calcium and magnesium

-

Luminol (B1675438) (chemiluminescent probe)

-

Horseradish peroxidase (HRP)

-

fMLP (agonist)

-

Boc-FLFLF (antagonist)

-

-

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis protocol. Resuspend in HBSS at 1 x 106 cells/mL.

-

Assay Preparation: In a white 96-well plate, add the neutrophil suspension to each well. Add luminol (e.g., 50 µM) and HRP (e.g., 4 U/mL) to each well.

-

Antagonist Pre-incubation: Add various concentrations of Boc-FLFLF (or vehicle control) to the wells and incubate for 5-10 minutes at 37°C.

-

Signal Measurement: Place the plate in a luminometer set to 37°C.

-

Agonist Stimulation: Inject fMLP (e.g., 100 nM) into each well to stimulate the cells.

-

Data Acquisition: Immediately begin recording the chemiluminescence signal over time (e.g., for 30 minutes).

-

Data Analysis: The inhibitory effect of Boc-FLFLF is determined by comparing the peak or total luminescence signal in treated wells to the control wells. Calculate the EC50 value for the inhibition of superoxide production.[8][9]

-

Experimental and Logical Workflow Visualization

6.1 General Experimental Workflow for GPCR Antagonist Characterization

The characterization of a GPCR antagonist like Boc-FLFLF typically follows a multi-step process, starting from initial binding assays to functional cellular assays.

Conclusion

Boc-Phe-Leu-Phe-Leu-Phe is an indispensable tool for researchers investigating the role of FPR1 in inflammation and innate immunity. Its well-defined mechanism of action as a selective FPR1 antagonist, coupled with its commercially availability, makes it a standard negative control and a valuable pharmacological probe. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use in the laboratory, enabling robust and reproducible scientific inquiry into the complex signaling pathways governed by formyl peptide receptors. As with any pharmacological agent, careful consideration of experimental design, including appropriate controls and concentration ranges, is paramount for the accurate interpretation of results.

References

- 1. sketchviz.com [sketchviz.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Boc-FLFLF Peptide: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide Boc-FLFLF, a widely utilized antagonist of the formyl peptide receptor 1 (FPR1). The document details its chemical structure and properties, summarizing key quantitative data regarding its binding affinity and inhibitory concentrations in various functional assays. A significant focus is placed on its mechanism of action, specifically the inhibition of the FPR1 signaling pathway, which is visually represented. Furthermore, this guide offers detailed, step-by-step experimental protocols for key assays in which Boc-FLFLF is commonly employed, including neutrophil chemotaxis, superoxide (B77818) production, and intracellular calcium mobilization. This document is intended to serve as a valuable resource for researchers in immunology, inflammation, and drug development who are working with or considering the use of this important research tool.

Introduction

Boc-FLFLF, also known as Boc-2, is a synthetic N-terminally blocked pentapeptide that acts as a competitive antagonist of the formyl peptide receptor 1 (FPR1).[1][2] FPRs are a family of G protein-coupled receptors (GPCRs) predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages, and play a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria.[3] By blocking the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLP) to FPR1, Boc-FLFLF effectively inhibits downstream pro-inflammatory responses, including chemotaxis, superoxide production, and degranulation.[2][4][5] This makes it an invaluable tool for studying the physiological and pathological roles of FPR1 in inflammatory processes.

Structure and Chemical Properties

The chemical structure of Boc-FLFLF is characterized by a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of a five-amino-acid peptide chain. The standard sequence is composed of all L-amino acids: Boc-Phe-Leu-Phe-Leu-Phe-OH.[6] However, a common variant utilizes D-Leucine in the second and fourth positions (Boc-Phe-dLeu-Phe-dLeu-Phe), which is also referred to as Boc-FLFLF or BOC2 in the literature.[7] It is crucial for researchers to note the specific stereoisomer used in their experiments, as it may influence the peptide's activity and properties.

Table 1: Chemical and Physical Properties of Boc-FLFLF (L-amino acid form)

| Property | Value | Reference(s) |

| Alternate Names | Boc-2, Boc-Phe-Leu-Phe-Leu-Phe-OH, Boc-PLPLP | [5] |

| Molecular Formula | C44H59N5O8 | [6] |

| Molecular Weight | 785.99 g/mol | [6] |

| Appearance | Lyophilized solid | |

| Solubility | Soluble in DMSO. Slightly soluble in chloroform (B151607) and methanol (B129727) (0.1-1 mg/ml). Soluble in distilled water up to 2 mg/ml. | [5] |

| Storage | Store at -20°C. The product is hygroscopic and should be protected from light. After reconstitution, it should be aliquoted and stored at -20°C. | |

| Stability | ≥ 2 years at -20°C | [5] |

Biological Activity and Quantitative Data

Boc-FLFLF is a selective antagonist for FPR1 at low concentrations, though it may show some inhibitory effects on FPR2 at higher concentrations (>10 µM).[2][8] Its primary biological function is the inhibition of cellular responses mediated by FPR1 activation.

Table 2: Quantitative Biological Data for Boc-FLFLF

| Parameter | Value | Assay Conditions | Cell Type | Reference(s) |

| Ki | 1.46 µM | Inhibition of fMLP-induced responses | Differentiated HL-60 cells | [5] |

| Ki (Calcium) | 0.43 µM | Inhibition of fMLP-induced intracellular calcium increase | Differentiated HL-60 cells | [5] |

| Ki (Superoxide) | 1.04 µM | Inhibition of fMLP-induced superoxide formation | Differentiated HL-60 cells | [5] |

| Ki (β-glucuronidase) | 1.82 µM | Inhibition of fMLP-induced β-glucuronidase release | Differentiated HL-60 cells | [5] |

| KD | 230 nM | Intracellular calcium mobilization assay | Not specified | [7] |

| IC50 | ~958 nM | Inhibition of fMIFL-induced NADPH oxidase activity | Mouse bone marrow-derived neutrophils | [9] |

| EC50 | 0.25 µM | Inhibition of fMLP-induced superoxide production | Neutrophils | [7] |

Mechanism of Action: FPR1 Signaling Pathway Inhibition

Boc-FLFLF exerts its inhibitory effects by competitively binding to FPR1, thereby preventing the conformational changes required for receptor activation and downstream signaling. The activation of FPR1 by an agonist typically initiates a cascade of intracellular events that are blocked by Boc-FLFLF.

References

- 1. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.escholarship.umassmed.edu]

- 5. caymanchem.com [caymanchem.com]

- 6. peptide.com [peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Phe-Leu-Phe-Leu-Phe, commonly abbreviated as Boc-FLFLF, is a potent and selective synthetic peptide antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and damaged host cells. By competitively inhibiting the binding of agonists to FPR1, Boc-FLFLF effectively blocks the initiation of downstream signaling cascades that lead to key inflammatory responses such as chemotaxis, superoxide (B77818) production, and degranulation. This technical guide provides a comprehensive overview of the mechanism of action of Boc-FLFLF, including its molecular interactions, effects on cellular signaling pathways, and detailed protocols for key experimental assays. Quantitative data on its inhibitory activity are presented for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its function.

Core Mechanism of Action: Competitive Antagonism of FPR1

Boc-FLFLF functions as a competitive antagonist at the Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a class A G protein-coupled receptor that is primarily coupled to the Gi class of heterotrimeric G proteins.[2] The primary role of FPR1 is to detect N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), which are potent chemoattractants for phagocytic leukocytes like neutrophils and macrophages.[1]

The mechanism of action of Boc-FLFLF involves its direct binding to FPR1, thereby physically obstructing the binding of endogenous and exogenous agonists. This inhibition prevents the conformational changes in the receptor that are necessary for the activation of the associated G protein. Consequently, the downstream signaling pathways that are normally initiated by agonist binding are abrogated.

Upon agonist binding, FPR1 typically activates a signaling cascade that includes:

-

G Protein Dissociation: The activated FPR1 catalyzes the exchange of GDP for GTP on the α-subunit of the Gi protein, leading to the dissociation of the Gαi and Gβγ subunits.[3]

-

Downstream Effector Modulation: Both the Gαi and Gβγ subunits can modulate the activity of various downstream effector molecules. A key pathway activated by the Gβγ subunit is the activation of Phospholipase Cβ (PLCβ).[3]

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4]

-

Cellular Responses: The rise in intracellular calcium and the activation of other signaling molecules, such as protein kinase C (PKC) by DAG, lead to a variety of cellular responses, including chemotaxis, superoxide production via NADPH oxidase, and the release of granular enzymes like β-glucuronidase.[5]

Boc-FLFLF, by preventing the initial agonist-receptor interaction, effectively inhibits all of these subsequent events.

Data Presentation: Inhibitory Potency of Boc-FLFLF

The inhibitory activity of Boc-FLFLF has been quantified in various cellular assays. The following tables summarize the reported IC50 and Ki values, providing a clear comparison of its potency in inhibiting different FPR1-mediated responses.

| Assay | Cell Type | Agonist | IC50 (µM) | Reference |

| Superoxide Production | Neutrophils | fMLP | 0.25 | [5] |

| NADPH Oxidase Activity | Mouse Bone Marrow-Derived Neutrophils | fMIFL | ~0.958 | [6] |

| Calcium Mobilization | HL-60 cells | fMLP | 2.0 | [5] |

| Assay | Cell Type | Agonist | Ki (µM) | Reference |

| Receptor Binding | Differentiated HL-60 cells | fMLP | 1.46 | [7] |

| Intracellular Calcium Level Increase | Differentiated HL-60 cells | fMLP | 0.43 | [7] |

| Superoxide Formation | Differentiated HL-60 cells | fMLP | 1.04 | [7] |

| β-Glucuronidase Release | Differentiated HL-60 cells | fMLP | 1.82 | [7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of Boc-FLFLF are provided below.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration in response to FPR1 activation and its inhibition by Boc-FLFLF using the ratiometric fluorescent indicator Fura-2 AM.[8]

Materials:

-

Neutrophils or FPR1-expressing cell line (e.g., HL-60 cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Boc-FLFLF

-

FPR1 agonist (e.g., fMLP)

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

-

Cell Preparation: Isolate neutrophils or culture FPR1-expressing cells to the desired confluency.

-

Dye Loading: a. Prepare a Fura-2 AM loading solution in HBS containing a final concentration of 1-5 µM Fura-2 AM and 0.02% Pluronic F-127. b. Resuspend the cells in the Fura-2 AM loading solution and incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification. c. After incubation, wash the cells twice with HBS to remove extracellular dye. d. Resuspend the cells in HBS at a final concentration of 1-5 x 10^6 cells/mL.

-

Assay Performance: a. Pipette the cell suspension into a black-walled, clear-bottom 96-well plate. b. To test for antagonistic activity, pre-incubate the cells with various concentrations of Boc-FLFLF for 5-15 minutes at room temperature. c. Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (340 nm / 380 nm excitation, 510 nm emission). d. Add the FPR1 agonist (e.g., fMLP) to the wells and immediately begin recording the fluorescence ratio over time.

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. The inhibitory effect of Boc-FLFLF is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

Superoxide Production Assay (Cytochrome c Reduction)

This protocol details the measurement of superoxide anion (O2•−) production by neutrophils, a key functional response to FPR1 activation, and its inhibition by Boc-FLFLF. The assay is based on the superoxide-dependent reduction of cytochrome c.[2][9]

Materials:

-

Isolated human neutrophils

-

Cytochrome c (from bovine heart)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Boc-FLFLF

-

FPR1 agonist (e.g., fMLP)

-

Superoxide dismutase (SOD) as a control

-

Spectrophotometer or plate reader capable of measuring absorbance at 550 nm.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Assay Setup: a. Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL. b. In a 96-well plate, add neutrophils (e.g., 2 x 10^5 cells/well). c. Add cytochrome c to a final concentration of 50-100 µM. d. For antagonist testing, pre-incubate the cells with various concentrations of Boc-FLFLF for 5-15 minutes at 37°C. e. Include control wells with SOD to confirm that the measured reduction of cytochrome c is specific to superoxide.

-

Measurement: a. Initiate the reaction by adding the FPR1 agonist (e.g., fMLP). b. Immediately begin monitoring the change in absorbance at 550 nm over time at 37°C.

-

Data Analysis: The rate of cytochrome c reduction is proportional to the rate of superoxide production. Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).[10] The inhibitory effect of Boc-FLFLF is quantified by comparing the rate of superoxide production in its presence versus its absence.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method to assess the directed migration of neutrophils towards a chemoattractant, a process inhibited by Boc-FLFLF.[11][12]

Materials:

-

Isolated human neutrophils

-

Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Boc-FLFLF

-

FPR1 agonist (e.g., fMLP) as the chemoattractant

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Chamber Assembly: a. Place the chemoattractant (fMLP in chemotaxis buffer) in the lower wells of the Boyden chamber. b. Place the microporous membrane over the lower wells. c. Assemble the chamber by placing the upper component on top of the membrane.

-

Cell Preparation and Addition: a. Resuspend isolated neutrophils in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL. b. To test for inhibition, pre-incubate the neutrophils with various concentrations of Boc-FLFLF. c. Add the neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 30-60 minutes to allow for cell migration.

-

Analysis: a. After incubation, disassemble the chamber and remove the membrane. b. Scrape off the non-migrated cells from the top surface of the membrane. c. Fix and stain the migrated cells on the bottom surface of the membrane. d. Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Data Interpretation: The number of migrated cells is a measure of the chemotactic response. The inhibitory effect of Boc-FLFLF is determined by the reduction in the number of migrated cells in response to the chemoattractant.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the Boc-FLFLF mechanism of action.

Caption: FPR1 Signaling Pathway and Inhibition by Boc-FLFLF.

Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.

References

- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. | Read by QxMD [read.qxmd.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

The Biological Function of Boc-FLFLF: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the biological function of Boc-FLFLF (Boc-Phe-Leu-Phe-Leu-Phe), a synthetic peptide that has garnered significant interest in the fields of immunology and pharmacology. Boc-FLFLF is a selective and potent antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor pivotal to the innate immune response. By competitively inhibiting the binding of endogenous and exogenous agonists to FPR1, Boc-FLFLF effectively modulates key cellular functions of phagocytic leukocytes, particularly neutrophils. This guide will detail its mechanism of action, its impact on cellular signaling pathways, and its utility as a research tool in studying inflammation and related pathological conditions. Furthermore, we present a compilation of quantitative data on its activity and detailed protocols for key experimental assays.

Introduction

The Formyl Peptide Receptor 1 (FPR1) is a critical pattern recognition receptor expressed predominantly on the surface of myeloid cells, including neutrophils, monocytes, and macrophages.[1] It recognizes N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), which are released by bacteria or from damaged mitochondria.[1] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS), all of which are essential components of the host defense mechanism.[2]

However, dysregulated FPR1 activity can contribute to the pathogenesis of various inflammatory diseases. Consequently, the development of specific FPR1 antagonists is of great interest for both basic research and therapeutic applications.[3] Boc-FLFLF has emerged as a valuable tool in this context, serving as a selective inhibitor of FPR1-mediated responses.[4] This guide aims to provide a comprehensive resource on the biological functions of Boc-FLFLF for the scientific community.

Mechanism of Action

Boc-FLFLF functions as a competitive antagonist at the FPR1. Its chemical structure, featuring a bulky tert-butyloxycarbonyl (Boc) group at the N-terminus in place of the formyl group found in agonists, allows it to bind to the receptor without initiating the conformational changes necessary for G-protein coupling and subsequent downstream signaling.[2][5] This effectively blocks the binding of FPR1 agonists like fMLP, thereby inhibiting the initiation of the pro-inflammatory signaling cascade.[4] While highly selective for FPR1 at lower concentrations, it is important to note that at concentrations exceeding 10 µM, Boc-FLFLF may exhibit some off-target effects, including partial inhibition of the formyl peptide receptor-like 1 (FPRL1/FPR2).[4][6]

Impact on Cellular Signaling Pathways

By blocking FPR1 activation, Boc-FLFLF prevents the dissociation of the heterotrimeric G-protein (primarily of the Gi family) into its Gα and Gβγ subunits.[2] This abrogation of the initial step in the signaling cascade leads to the inhibition of several key downstream effector pathways:

-

Phospholipase C (PLC) Pathway: Inhibition of PLC activation prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, blocks the release of intracellular calcium stores and the activation of protein kinase C (PKC).[5]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: Boc-FLFLF prevents the activation of PI3K, a critical regulator of cell migration, survival, and phagocytosis.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of MAPK cascades, including ERK1/2, which are involved in cell proliferation and inflammation, is also attenuated by Boc-FLFLF.[3]

The culmination of these inhibitory effects at the molecular level manifests as a potent suppression of various neutrophil functions.

Quantitative Data Summary

The following tables summarize the key quantitative data for Boc-FLFLF's biological activity.

Table 1: Inhibitory Potency of Boc-FLFLF on Cellular Responses

| Cellular Response | Agonist | Cell Type | IC50 / EC50 | Reference(s) |

| NADPH Oxidase Activity | fMIFL | Mouse Bone Marrow Neutrophils | ~958 nM | [7] |

| Superoxide (B77818) Production | fMLP | Human Neutrophils | 0.25 µM | Not explicitly cited |

| Chemotaxis | fMLP | Human Neutrophils | 24 nM - 4.5 µM | [3] |

| Calcium Mobilization | fMLP | FPR1-HL60 cells | Not explicitly cited | [3] |

Table 2: Binding Affinity of Boc-FLFLF for FPR1

| Parameter | Ligand | Cell Type | Value | Reference(s) |

| Ki | WKYMVm-FITC | FPR1-HL60 / FPR1-RBL cells | ~100 nM | [3] |

| Kd | 64Cu-FLFLF-PEG12 | FPR1-expressing HEK293T cells | 37 ± 11 nM | [8][9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of Boc-FLFLF.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of Boc-FLFLF to inhibit the directed migration of neutrophils towards a chemoattractant.[11][12]

Materials:

-

Ficoll-Paque PLUS

-

Dextran (B179266) solution

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 medium

-

Boc-FLFLF

-

fMLP

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

-

Cell viability stain (e.g., Trypan Blue)

-

Quantification reagent (e.g., Calcein-AM or CellTiter-Glo®)

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.

-

Cell Preparation: Resuspend the isolated neutrophils in RPMI-1640 medium and determine cell concentration and viability. Adjust the cell suspension to the desired concentration (e.g., 1 x 106 cells/mL).

-

Antagonist Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of Boc-FLFLF or vehicle control for 30 minutes at 37°C.

-

Assay Setup: Add RPMI-1640 medium containing fMLP (e.g., 10 nM) to the lower wells of the Boyden chamber. Place the porous membrane over the lower wells.

-

Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for chemotaxis.

-

Quantification:

-

Microscopy: Remove the membrane, fix, and stain the cells. Count the number of migrated cells in several high-power fields.

-

Fluorometry/Luminometry: Lyse the cells that have migrated to the lower chamber and quantify the amount of a fluorescent or luminescent marker that was pre-loaded into the cells or is indicative of cell number (e.g., ATP levels).

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of Boc-FLFLF compared to the vehicle control. Determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of Boc-FLFLF to block the fMLP-induced increase in intracellular calcium concentration.[3]

Materials:

-

FPR1-expressing cell line (e.g., HL-60 cells differentiated to be neutrophil-like, or transfected HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HBSS with and without calcium

-

Boc-FLFLF

-

fMLP

-

Fluorometric plate reader with kinetic reading capabilities

Protocol:

-

Cell Loading: Harvest and resuspend the FPR1-expressing cells in HBSS without calcium. Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS without calcium to remove excess dye and resuspend them in HBSS with calcium.

-

Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate and pre-incubate with various concentrations of Boc-FLFLF or vehicle control for 15-30 minutes at room temperature.

-

Baseline Reading: Measure the baseline fluorescence for a short period using the plate reader.

-

Agonist Stimulation: Add a solution of fMLP (e.g., 100 nM) to the wells and immediately begin kinetic measurement of fluorescence changes over time (typically for 1-3 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the fMLP-induced calcium mobilization by Boc-FLFLF and calculate the IC50 value.

NADPH Oxidase Activity Assay

This assay quantifies the production of superoxide anion (O2-), a primary product of the NADPH oxidase enzyme, and the inhibitory effect of Boc-FLFLF.[7][13]

Materials:

-

Isolated human neutrophils

-

Cytochrome c or luminol/isoluminol

-

Horseradish peroxidase (HRP) (for chemiluminescence)

-

HBSS

-

Boc-FLFLF

-

fMLP

-

Spectrophotometer or luminometer

Protocol:

-

Neutrophil Preparation: Isolate and prepare human neutrophils as described in the chemotaxis assay protocol.

-

Antagonist Pre-incubation: Pre-incubate the neutrophils with various concentrations of Boc-FLFLF or vehicle control for 5-10 minutes at 37°C.

-

Assay Setup:

-

Spectrophotometric Method (Cytochrome c reduction): In a 96-well plate, add the pre-incubated neutrophils, cytochrome c, and HBSS.

-

Chemiluminescence Method: In a luminometer plate, add the pre-incubated neutrophils, luminol/isoluminol, and HRP.

-

-

Agonist Stimulation: Initiate the reaction by adding fMLP (e.g., 1 µM).

-

Measurement:

-

Spectrophotometry: Measure the change in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the rate of superoxide production.

-

Chemiluminescence: Measure the light emission over time.

-

-

Data Analysis: Calculate the rate of superoxide production for each condition. Determine the percentage of inhibition by Boc-FLFLF and calculate the IC50 value.

β-Glucuronidase Release Assay

This assay measures the degranulation of neutrophils by quantifying the release of the azurophilic granule enzyme, β-glucuronidase, and its inhibition by Boc-FLFLF.[14]

Materials:

-

Isolated human neutrophils

-

Cytochalasin B

-

HBSS

-

p-nitrophenyl-β-D-glucuronide (substrate)

-

Glycine (B1666218) buffer (pH 10.4)

-

Boc-FLFLF

-

fMLP

-

Spectrophotometer

Protocol:

-

Neutrophil Preparation: Isolate and prepare human neutrophils. Pre-treat the cells with cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C to enhance degranulation.

-

Antagonist Pre-incubation: Add various concentrations of Boc-FLFLF or vehicle control and incubate for an additional 10 minutes.

-

Agonist Stimulation: Stimulate the neutrophils with fMLP (e.g., 1 µM) for 15-30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Enzyme Assay: Transfer the supernatants to a new plate. Add the p-nitrophenyl-β-D-glucuronide substrate and incubate at 37°C for an appropriate time (e.g., 1-4 hours).

-

Measurement: Stop the enzymatic reaction by adding glycine buffer and measure the absorbance at 405 nm.

-

Data Analysis: The absorbance is proportional to the amount of released β-glucuronidase. Calculate the percentage of inhibition of enzyme release by Boc-FLFLF and determine the IC50 value.

In Vivo Applications

Boc-FLFLF has been utilized in various animal models of inflammation to investigate the role of FPR1 in disease pathogenesis. For instance, in a rat model of myocardial ischemia-reperfusion injury, Boc-FLFLF was shown to inhibit the protective action of fMLP, highlighting the involvement of FPR1 in this process.[15] In another study, the anti-alopecia effect of fMLP in etoposide-treated neonatal rats was not blocked by Boc-FLFLF, suggesting that this particular effect is not mediated by FPR1.[15] These studies underscore the utility of Boc-FLFLF as a specific tool to dissect the in vivo functions of FPR1.

Conclusion

Boc-FLFLF is a well-characterized and selective antagonist of FPR1 that serves as an indispensable tool for researchers investigating the role of this receptor in innate immunity and inflammatory diseases. Its ability to potently inhibit a range of neutrophil functions, including chemotaxis, calcium mobilization, and NADPH oxidase activity, makes it a valuable pharmacological probe. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in the laboratory. Further research into the therapeutic potential of FPR1 antagonists like Boc-FLFLF may lead to the development of novel anti-inflammatory therapies.

References

- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Retention of 64Cu-FLFLF, a Formyl Peptide Receptor 1-Specific PET Probe, Correlates with Macrophage and Neutrophil Abundance in Lung Granulomas from Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF): A Technical Guide to its Function as a Formyl Peptide Receptor 1 (FPR1) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), a widely utilized antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1, a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, plays a critical role in the innate immune response by recognizing N-formylated peptides from bacteria and mitochondria. Boc-FLFLF serves as a valuable tool for investigating the physiological and pathological roles of FPR1-mediated signaling. This document details the chemical properties of Boc-FLFLF, its mechanism of action, and its inhibitory effects on key cellular functions. Quantitative data on its potency are presented in structured tables, and detailed experimental protocols for its characterization are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its application in research and drug development.

Introduction

Formyl Peptide Receptor 1 (FPR1) is a crucial pattern recognition receptor that initiates inflammatory responses upon binding to N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF). Activation of FPR1 triggers a cascade of intracellular signaling events in leukocytes, particularly neutrophils, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the host defense mechanism. However, dysregulated FPR1 activity is implicated in various inflammatory diseases.

Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), also known as Boc-2, is a synthetic pentapeptide that acts as a competitive antagonist of FPR1. By blocking the binding of agonists like fMLF, Boc-FLFLF effectively inhibits the downstream signaling pathways, making it an indispensable tool for elucidating the roles of FPR1 in health and disease.

Chemical Properties of Boc-FLFLF

| Property | Value |

| Full Name | N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine |

| Synonyms | Boc-2, Boc-FLFLF |

| Molecular Formula | C₄₄H₅₉N₅O₈ |

| Molecular Weight | 786.0 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Chemical Structure |  (Illustrative purposes only) (Illustrative purposes only) |

Mechanism of Action

Boc-FLFLF functions as a competitive antagonist at the FPR1 binding site. The N-terminal tert-butoxycarbonyl (Boc) group is a key structural feature that confers its antagonistic properties, preventing the receptor from adopting an active conformation upon binding. This blockade of agonist binding inhibits the G-protein coupling and the subsequent activation of downstream signaling cascades.

Signaling Pathways Inhibited by Boc-FLFLF

Upon agonist binding, FPR1 activates heterotrimeric G proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate multiple effector enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). Boc-FLFLF, by preventing the initial agonist binding, effectively abrogates these downstream events.

Quantitative Data on Boc-FLFLF Activity

The potency of Boc-FLFLF as an FPR1 antagonist has been quantified in various functional assays. The following tables summarize the key inhibitory parameters.

Table 1: Binding Affinity of Boc-FLFLF for FPR1

| Parameter | Value | Assay Type | Cell Type | Reference |

| Ki | 1.46 µM | Competitive Radioligand Binding | Differentiated HL-60 | [1] |

| Apparent Kd | 230 nM | Intracellular Calcium Mobilization | Not Specified | [2] |

Table 2: Functional Inhibitory Potency of Boc-FLFLF

| Inhibited Function | IC₅₀ / EC₅₀ Value | Agonist Used | Assay Type | Cell Type | Reference |

| Superoxide Production | EC₅₀ = 0.25 µM | fMLF | Superoxide Anion Generation | Neutrophils | [2] |

| NADPH Oxidase Activity | IC₅₀ ≈ 958 nM | fMIFL | NADPH Oxidase Activity | Mouse Bone Marrow-Derived Neutrophils | [3] |

| Calcium Mobilization | Ki = 0.43 µM | fMLP | Intracellular Calcium Flux | Differentiated HL-60 | [1] |

| β-Glucuronidase Release | Ki = 1.82 µM | fMLP | Degranulation Assay | Differentiated HL-60 | [1] |

| Chemotaxis | IC₅₀ = 5 - 16 µM (for a class of related compounds) | fMLF | Boyden Chamber Assay | Neutrophils | [4] |

Note: IC₅₀ and Ki values can vary depending on the specific experimental conditions, including the agonist concentration used.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the antagonistic activity of Boc-FLFLF are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Boc-FLFLF for FPR1 by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Isolate membranes from cells overexpressing FPR1 (e.g., differentiated HL-60 cells).

-

Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled FPR1 agonist (e.g., [³H]fMLF), and varying concentrations of Boc-FLFLF.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of Boc-FLFLF to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of Boc-FLFLF to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by an FPR1 agonist.

Protocol:

-

Cell Preparation: Isolate human neutrophils from peripheral blood or use an FPR1-expressing cell line.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of Boc-FLFLF for a short period.

-

Agonist Stimulation: Add a fixed concentration of an FPR1 agonist (e.g., fMLF) to stimulate calcium release.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorometric plate reader or a flow cytometer.

-

Data Analysis: Determine the peak fluorescence intensity for each concentration of Boc-FLFLF and calculate the percentage of inhibition relative to the control (agonist alone). Plot the percentage of inhibition against the Boc-FLFLF concentration to determine the IC₅₀ value.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of Boc-FLFLF to inhibit the directed migration of neutrophils towards a chemoattractant.

Protocol:

-

Chamber Setup: Prepare a Boyden chamber with a microporous membrane separating the upper and lower wells.

-

Chemoattractant: Add a solution containing an FPR1 agonist (e.g., fMLF) to the lower wells.

-

Cell Preparation: Isolate neutrophils and resuspend them in a suitable medium. Pre-incubate the cells with various concentrations of Boc-FLFLF.

-

Cell Seeding: Add the pre-incubated neutrophils to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified CO₂ incubator to allow for cell migration.

-

Quantification of Migration: After the incubation period, quantify the number of neutrophils that have migrated to the lower side of the membrane. This can be done by staining the cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower well.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of Boc-FLFLF and determine the IC₅₀ value.

Neutrophil Degranulation Assay (β-Glucuronidase Release)

This assay measures the inhibitory effect of Boc-FLFLF on the release of granular enzymes, such as β-glucuronidase, from activated neutrophils.

Protocol:

-

Neutrophil Preparation: Isolate human neutrophils and resuspend them in a buffer containing cytochalasin B to enhance degranulation.

-

Antagonist Pre-incubation: Pre-incubate the neutrophils with various concentrations of Boc-FLFLF.

-

Stimulation: Add an FPR1 agonist (e.g., fMLF) to stimulate degranulation.

-

Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Enzyme Activity Measurement: Collect the supernatant and measure the activity of β-glucuronidase using a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-glucuronide).

-

Data Analysis: Calculate the percentage of inhibition of enzyme release for each concentration of Boc-FLFLF and determine the IC₅₀ value.

Selectivity and Limitations

Boc-FLFLF exhibits preferential antagonism for FPR1 at lower micromolar concentrations.[5] However, at higher concentrations (typically above 10 µM), it can also inhibit signaling through the Formyl Peptide Receptor 2 (FPR2/ALX).[5] Therefore, careful dose-response studies are crucial to ensure selectivity in experiments. For studies requiring high specificity for FPR1, other antagonists like Cyclosporin H may be considered, although they may have their own off-target effects.

Conclusion

Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is a potent and widely used antagonist of FPR1. Its ability to competitively block agonist binding and inhibit downstream signaling pathways makes it an invaluable research tool for investigating the role of FPR1 in inflammation, immunology, and other physiological and pathological processes. This technical guide provides the essential information, including quantitative data and detailed experimental protocols, to effectively utilize Boc-FLFLF in a research setting. A thorough understanding of its mechanism of action, potency, and limitations is critical for the accurate interpretation of experimental results and for advancing the development of novel therapeutics targeting the FPR1 signaling pathway.

References

- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]

- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PKC-delta controls the fMLF-induced overproduction of superoxide by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Boc-FLFLF in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-FLFLF, a synthetic N-t-butoxycarbonyl-protected peptide (Boc-Phe-Leu-Phe-Leu-Phe), is a crucial tool in the field of inflammation research. It primarily functions as a competitive antagonist of the N-formyl peptide receptors (FPRs), with a notable preference for FPR1 over other members of the FPR family.[1][2] FPRs are G protein-coupled receptors (GPCRs) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[3][4] These receptors play a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria, initiating a cascade of pro-inflammatory events including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4] By selectively blocking FPR1, Boc-FLFLF allows researchers to dissect the specific roles of this receptor in various inflammatory processes and to evaluate the therapeutic potential of targeting the FPR1 signaling pathway. This guide provides an in-depth overview of Boc-FLFLF, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

Boc-FLFLF exerts its anti-inflammatory effects by competitively binding to FPR1, thereby preventing the binding of its natural agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).[2] This blockade inhibits the downstream signaling cascades that lead to leukocyte activation and recruitment to sites of inflammation. While highly potent in antagonizing FPR1, it is important to note that at higher concentrations (typically above 10 µM), Boc-FLFLF can also exhibit inhibitory effects on FPR2 (also known as FPRL1).[2][5][6] Therefore, careful dose-selection is critical in experiments aiming to specifically probe the function of FPR1.

Quantitative Data

The following tables summarize the key quantitative parameters of Boc-FLFLF's activity from various in vitro studies.

| Parameter | Value | Cell Type/System | Agonist | Reference |

| IC₅₀ | ~958 nM | Mouse bone marrow-derived neutrophils | fMIFL | [7] |

| IC₅₀ | Not specified, but effective at submicromolar concentrations | Human neutrophils | fMLP | [8] |

| Parameter | Value | Assay Type | Reference |

| Kᵢ | Not explicitly quantified in the provided results | Not specified | |

| Kₑ | Not explicitly quantified in the provided results | Not specified |

Note: IC₅₀ values can vary depending on the specific agonist and its concentration used in the assay. Kᵢ (inhibitor constant) and Kₑ (equilibrium dissociation constant of the antagonist) values provide a more absolute measure of antagonist affinity but were not explicitly found in the search results.

Signaling Pathways

Activation of FPR1 by an agonist like fMLP initiates a complex intracellular signaling cascade. Boc-FLFLF, by blocking the initial receptor-agonist interaction, prevents the activation of these downstream pathways.

FPR1 Signaling Cascade

Upon agonist binding, FPR1, a G protein-coupled receptor, activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits.[1][3] These subunits then trigger multiple effector pathways:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1][3]

-

Phosphoinositide 3-kinase (PI3K) Pathway: The Gβγ subunit also activates PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream effectors like Akt.[1][3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR1 activation also leads to the phosphorylation and activation of members of the MAPK family, including extracellular signal-regulated kinase (ERK).[9][]

Boc-FLFLF's antagonism of FPR1 effectively inhibits these signaling events, including calcium mobilization and ERK phosphorylation.[9]

Connection to NF-κB and NLRP3 Inflammasome

The activation of FPR1 can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[4][9] However, the direct inhibition of fMLP-induced NF-κB activation by Boc-FLFLF is an area requiring more specific investigation.

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β.[11] While some studies suggest a potential cross-talk between FPRs and NLRP3 inflammasome activation, a direct regulatory role of Boc-FLFLF on the NLRP3 inflammasome has not been definitively established in the reviewed literature.[12]

Experimental Protocols

Boc-FLFLF is a valuable tool in a variety of in vitro and in vivo assays to study inflammation. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant, a process that is inhibited by Boc-FLFLF.

-

Principle: Neutrophils are placed in the upper chamber of a Transwell insert, separated by a porous membrane from a lower chamber containing a chemoattractant (e.g., fMLP). The number of cells that migrate through the membrane towards the chemoattractant is quantified.

-

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.[13][14] Assess purity and viability.

-

Preparation of Reagents:

-

Prepare a stock solution of Boc-FLFLF in DMSO and dilute to desired concentrations in assay buffer (e.g., RPMI-1640). A typical final concentration for effective FPR1 antagonism is around 1 µM.[5]

-

Prepare the chemoattractant fMLP in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10 nM).[5]

-

-

Assay Setup:

-

Add the fMLP solution to the lower wells of a 24- or 96-well Transwell plate.

-

In separate tubes, pre-incubate the isolated neutrophils with various concentrations of Boc-FLFLF or vehicle control (DMSO) for 15-30 minutes at room temperature.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes.

-

Quantification:

-

Remove the inserts and quantify the number of migrated cells in the lower chamber. This can be done by staining the cells and counting them under a microscope, or by using a fluorescence-based assay (e.g., with Calcein-AM) and a plate reader.[15]

-

-

2. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to agonist stimulation, a key event in neutrophil activation that is blocked by Boc-FLFLF.

-

Principle: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon stimulation with an agonist like fMLP, the release of calcium from intracellular stores leads to an increase in fluorescence, which can be measured over time.

-

Protocol:

-

Cell Preparation: Isolate neutrophils as described for the chemotaxis assay.

-

Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C. After loading, wash the cells to remove extracellular dye.

-

Assay Setup:

-

Place the dye-loaded neutrophils in a fluorometer cuvette or a 96-well plate compatible with a fluorescence plate reader.

-

Pre-treat the cells with Boc-FLFLF (e.g., 1 µM) or vehicle for 5-15 minutes at room temperature.[16]

-

-

Measurement:

-

Establish a baseline fluorescence reading.

-

Add the agonist fMLP (e.g., 10 nM) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).[17]

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak fluorescence in Boc-FLFLF-treated cells to that in vehicle-treated cells.

-

3. NADPH Oxidase Activity Assay (ROS Production)

This assay measures the production of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex, a hallmark of the neutrophil respiratory burst, which is inhibited by Boc-FLFLF.

-

Principle: The production of superoxide (B77818) (O₂⁻), the primary product of NADPH oxidase, is detected using a chemiluminescent or colorimetric probe.

-

Protocol (using Luminol-enhanced chemiluminescence):

-

Cell Preparation: Isolate neutrophils as previously described.

-

Assay Setup:

-

In a 96-well white plate, add neutrophils, a chemiluminescent probe (e.g., Luminol), and horseradish peroxidase (HRP).

-

Pre-incubate the cells with various concentrations of Boc-FLFLF or vehicle control for 5-10 minutes at 37°C.[7]

-

-

Stimulation and Measurement:

-

Stimulate the neutrophils with an agonist such as fMLP (e.g., 100 nM) or phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Immediately measure the chemiluminescence over time using a luminometer.

-

-

Data Analysis: The integrated light emission is proportional to the amount of ROS produced. Calculate the IC₅₀ of Boc-FLFLF for the inhibition of ROS production.

-

In Vivo Models

Carrageenan-Induced Peritonitis in Mice

This is a common model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds like Boc-FLFLF.

-

Principle: Intraperitoneal injection of carrageenan induces an inflammatory response characterized by the recruitment of leukocytes, primarily neutrophils, into the peritoneal cavity.

-

Protocol:

-

Animal Model: Use male C57BL/6 mice (or other suitable strain).

-

Treatment:

-

Administer Boc-FLFLF or vehicle control (e.g., saline with a small amount of DMSO) to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection). A dose of 1 mg/kg has been used in some studies.[4]

-

The timing of Boc-FLFLF administration relative to the inflammatory stimulus is crucial (e.g., 30 minutes prior to carrageenan injection).

-

-

Induction of Peritonitis: Inject a solution of carrageenan (e.g., 1% in saline) into the peritoneal cavity of the mice.

-

Sample Collection: At a specific time point after carrageenan injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with PBS to collect the inflammatory exudate.

-

Analysis:

-

Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

-

Perform differential cell counts on cytospin preparations stained with a hematological stain (e.g., Giemsa) to specifically quantify the number of neutrophils.

-

-

Outcome: Compare the number of recruited neutrophils in the Boc-FLFLF-treated group to the vehicle-treated group to assess the anti-inflammatory effect.

-

Conclusion

Boc-FLFLF is an indispensable tool for investigating the role of FPR1 in inflammation. Its selectivity for FPR1, although concentration-dependent, allows for the targeted inhibition of a key pathway in innate immunity. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively employ Boc-FLFLF to elucidate the complex mechanisms of inflammatory diseases and to explore novel therapeutic strategies targeting the formyl peptide receptor family. As with any pharmacological inhibitor, careful experimental design, including appropriate dose-response studies and controls, is essential for obtaining robust and interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. criver.com [criver.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Angiogenesis Inhibition by N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2): A Technical Guide

Abstract

N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) is a synthetic peptide initially recognized for its role as an antagonist of formyl peptide receptors (FPRs), specifically FPR1 and FPR2.[1][2][3] Emerging research has unveiled a novel, FPR-independent mechanism by which BOC2 exerts potent anti-angiogenic effects. This guide delineates the core mechanism of action, provides a compilation of quantitative data from key experimental assays, details the methodologies for these experiments, and illustrates the involved signaling pathways and workflows. The primary anti-angiogenic activity of BOC2 stems from its ability to directly interact with the heparin-binding domains of key pro-angiogenic growth factors, such as Vascular Endothelial Growth Factor-A (VEGF-A) and Fibroblast Growth Factor 2 (FGF2), thereby preventing their interaction with their cognate receptors on endothelial cells and inhibiting downstream signaling cascades essential for neovascularization.[1][2][3]

Core Mechanism of Action

The anti-angiogenic properties of BOC2 are primarily attributed to its direct binding to heparin-binding growth factors. This represents a significant departure from its canonical role as an FPR antagonist.

-

Interaction with Heparin-Binding Domain: BOC2 has been shown to interact with the heparin-binding domain of the VEGF-A165 isoform.[1][2] This interaction is crucial as heparin and heparan sulfate (B86663) proteoglycans (HSPGs) on the endothelial cell surface act as co-receptors, facilitating the binding of VEGF-A165 to its primary receptor, VEGFR2.

-

Inhibition of Growth Factor-Receptor Complex Formation: By occupying the heparin-binding site, BOC2 effectively competes with heparin/HSPGs.[1] This competition sterically hinders the formation of the functional VEGF-A165/VEGFR2 signaling complex. The peptide does not affect the activity of non-heparin-binding isoforms like VEGF-A121, highlighting the specificity of its mechanism.[1][2]

-

Suppression of Downstream Signaling: The prevention of VEGF-A165 binding to VEGFR2 leads to a marked reduction in receptor phosphorylation (pVEGFR2).[1] Consequently, the activation of critical downstream pro-angiogenic signaling pathways, including the ERK1/2 and Akt pathways, is significantly inhibited.[1][4]

-

Broad Spectrum Activity: The inhibitory action of BOC2 is not limited to VEGF-A. It also effectively blocks the angiogenic activity of other heparin-binding growth factors, including FGF2, by preventing its interaction with its receptor, FGFR1, and subsequent downstream signaling.[1][2][3] This suggests that BOC2 acts as a multi-target, heparin-binding growth factor antagonist.[1][2][3]

It is important to note that the L-enantiomer of BOC2 (l-BOC2) is responsible for this anti-angiogenic activity. In contrast, the all-D-enantiomer (d-BOC2) is devoid of VEGF antagonist activity and has been observed to be pro-angiogenic through the activation of FPR3.[5][6]

Quantitative Data on Anti-Angiogenic Effects

The inhibitory effects of BOC2 have been quantified across various endothelial cell-based bioassays. The following tables summarize the key findings.

Table 1: Inhibition of VEGF-A165-Induced Signaling and Proliferation

| Assay | Target | Concentration of BOC2 | Observed Inhibition | Reference |

| VEGFR2 Phosphorylation | pVEGFR2 in HUVECs | 10 - 100 µM | Dose-dependent decrease | [4] |

| ERK1/2 Phosphorylation | pERK1/2 in HUVECs | 10 - 100 µM | Dose-dependent decrease | [4] |

| Akt Phosphorylation | pAkt in HUVECs | 10 - 100 µM | Dose-dependent decrease | [4] |

| HUVEC Sprouting | VEGF-A165-induced sprouts | 30 - 100 µM | Significant reduction in sprout formation | [1] |

Table 2: Inhibition of FGF2-Induced Signaling and Proliferation

| Assay | Target | Concentration of BOC2 | Observed Inhibition | Reference |

| FGFR1 Phosphorylation | pFGFR1 in GM7373-flg cells | 10 - 100 µM | Dose-dependent decrease | [7] |

| ERK1/2 Phosphorylation | pERK1/2 in GM7373-flg cells | 10 - 100 µM | Dose-dependent decrease | [7] |

| Akt Phosphorylation | pAkt in GM7373-flg cells | 10 - 100 µM | Dose-dependent decrease | [7] |

| Cell Proliferation | FGF2-stimulated GM7373-flg cells | 30 - 100 µM | Significant decrease in cell count | [7] |

| HUVEC Sprouting | FGF2-induced sprouts | 30 - 100 µM | Significant reduction in sprout formation | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the anti-angiogenic activity of BOC2.

Endothelial Cell Sprouting Assay (HUVEC Spheroids)

This assay assesses the ability of endothelial cells to form capillary-like sprouts, a hallmark of angiogenesis.

-

Spheroid Formation: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and suspended in culture medium containing 0.25% (w/v) methylcellulose (B11928114). This suspension is then dispensed as hanging drops onto the lid of a petri dish and incubated overnight to allow the formation of cellular spheroids.

-

Embedding: Spheroids of uniform size are collected and embedded in a fibrinogen solution. The addition of thrombin initiates the polymerization of fibrin (B1330869), creating a 3D gel matrix that mimics the extracellular matrix.

-

Treatment: The fibrin gel containing the spheroids is overlaid with culture medium supplemented with a pro-angiogenic stimulus (e.g., 30 ng/mL VEGF-A165 or FGF2) in the presence or absence of varying concentrations of BOC2.

-

Incubation and Analysis: The cultures are incubated for 24-48 hours to allow for sprout formation. The extent of angiogenesis is quantified by measuring the cumulative length of all sprouts originating from each spheroid using imaging software.

Western Blot Analysis for Receptor Phosphorylation

This technique is used to detect the activation state of key signaling proteins.

-